Bienvenue dans la boutique en ligne BenchChem!

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Lipophilicity ADME Medicinal Chemistry

Select this compound for its unique isobutylsulfonyl-azetidine architecture that delivers a cLogP of ~1.86—the optimal lipophilicity window for kinase LLE. The branched sulfonyl group fills hydrophobic sub-pockets adjacent to gatekeeper residues (e.g., avoiding V804M in RET), while the pyridin-2-ylmethanone bridge provides a hydrogen-bond anchor. Analogous scaffolds achieved RET IC₅₀ of 39.9 nM, and the fragment demonstrated Nav1.8 inhibition. The steric shielding at the azetidine 3-position enables chemoselective functionalization with fewer protecting-group manipulations, reported at 68% overall yield and >99% purity in related sequences. Ideal for CNS-penetrant kinase libraries (ΔLogP +0.65 vs. methylsulfonyl analog).

Molecular Formula C13H18N2O3S
Molecular Weight 282.36
CAS No. 1798034-76-0
Cat. No. B2898732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
CAS1798034-76-0
Molecular FormulaC13H18N2O3S
Molecular Weight282.36
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C13H18N2O3S/c1-10(2)9-19(17,18)11-7-15(8-11)13(16)12-5-3-4-6-14-12/h3-6,10-11H,7-9H2,1-2H3
InChIKeyOMFJZBWXDAXTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (CAS 1798034-76-0): A Specialized Heterocyclic Building Block for Kinase-Targeted Drug Discovery


(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (CAS 1798034-76-0) is a synthetic heterocyclic compound (C₁₃H₁₈N₂O₃S, MW 282.36 g/mol) that integrates a strained azetidine core, a pyridin-2-ylmethanone carbonyl bridge, and an isobutylsulfonyl substituent at the azetidine 3-position [1]. This structural architecture imparts balanced lipophilicity, conformational rigidity, and hydrogen-bonding capacity, positioning it as a privileged intermediate for designing kinase inhibitors and enzyme modulators where precise molecular recognition at the ATP-binding pocket is essential [2].

Why (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone Cannot Be Replaced by Close Analogs Without Quantifiable Loss of Function


The isobutylsulfonyl moiety in (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is not a simple lipophilic knob; it controls a narrow window of steric and electronic parameters that dictate binding-pocket complementarity [1]. Replacing it with a smaller methylsulfonyl group reduces van der Waals contacts by approximately 40% (estimated from calculated logP shifts and accessible surface area), while larger aryl sulfonyl groups introduce excessive bulk and torsional penalties [2]. The balanced lipophilicity (cLogP ~1.86 for the des-pyridinyl isobutylsulfonyl azetidine scaffold) is critical for maintaining a favorable ligand-lipophilicity efficiency (LLE) index, which directly influences kinase selectivity and off-target promiscuity profiles observed in RET and Nav1.8 inhibitor series [2].

Quantitative Differentiation Evidence for (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone Against Closest Structural Analogs


Lipophilicity Advantage of the Isobutylsulfonyl Group Over Methylsulfonyl Analogs

The isobutylsulfonyl substituent confers a measurable increase in lipophilicity relative to the smallest alkylsulfonyl analog. 3-(Methylsulfonyl)azetidine hydrochloride has a reported LogP of 1.21 . For a 3-(isobutylsulfonyl)azetidine derivative, the cLogP is approximately 1.86 . This ∆LogP of +0.65 translates to approximately a 4.5-fold increase in octanol-water partition coefficient, enhancing membrane permeability while remaining within the favorable range for CNS drug-like properties.

Lipophilicity ADME Medicinal Chemistry

Steric Bulk Differentiation: Isobutyl vs. Linear Alkylsulfonyl Pharmacophore Fit

The branched isobutyl group provides a distinct steric profile compared to linear propyl or butyl analogs. The calculated Taft steric parameter (Es) for isobutyl is approximately -0.93, significantly more negative than for n-propyl (-0.36) or ethyl (-0.07), indicating greater steric demand [1]. This bulk can fill hydrophobic sub-pockets in kinase ATP-binding sites that smaller alkyl groups cannot reach, as demonstrated by the 39.9 nM RET kinase IC₅₀ achieved by an isobutylsulfonyl-piperazine-pyridine analog [2].

Steric parameters Kinase selectivity Structure-based design

Nav1.8 Channel Inhibition by Isobutylsulfonyl-Azetidine-Containing Analog Demonstrates Target Engagement

A compound incorporating the 1-(isobutylsulfonyl)azetidin-3-yl fragment linked to a fluorophenyl-indazolyl-imidazolidinone core (US9783527, Example 285) exhibited an IC₅₀ of 1,470 nM against recombinant human Nav1.8 sodium channels expressed in HEK293 cells [1]. This demonstrates that the isobutylsulfonyl-azetidine pharmacophore can engage physiologically relevant ion channel targets. In contrast, the unsubstituted azetidin-3-yl(pyridin-2-yl)methanone scaffold lacks the sulfonyl-mediated hydrogen-bond acceptor network and shows negligible Nav channel activity in similar assays [2].

Nav1.8 Ion channel Pain therapeutics

Synthetic Versatility: The Isobutylsulfonyl Group Enables Chemoselective Derivatization Not Possible with Smaller Alkylsulfonyl Congeners

The isobutylsulfonyl group provides steric shielding at the azetidine 3-position, which can direct subsequent functionalization to the pyridine ring or the azetidine nitrogen with higher regioselectivity than methyl or ethyl sulfonyl analogs [1]. In a patent-disclosed synthesis route for 1-(2-ethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine, an overall yield of 68% with >99% purity was achieved in three steps starting from commercially available 2-ethoxybenzoic acid [2]. This synthetic efficiency is attributed to the isobutyl group's ability to suppress competitive side reactions at the azetidine 3-position.

Synthetic chemistry Chemoselectivity Library synthesis

Optimal Application Scenarios for (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone Based on Verified Differentiation Evidence


Design of RET Kinase Inhibitors Requiring Balanced cLogP (1.5–2.5) and Steric Complementarity to the Hinge Region

The compound's isobutylsulfonyl group contributes to a cLogP of approximately 1.86 [1], which falls within the optimal lipophilicity range for kinase inhibitors (LLE > 5). When incorporated into a pyrazolopyridine scaffold, structurally analogous isobutylsulfonyl-piperazine-pyridine hybrids achieved RET kinase IC₅₀ values as low as 39.9 nM [1]. The compound serves as a strategic intermediate for introducing the isobutylsulfonyl pharmacophore into RET-targeting libraries, where the branched alkyl group fills a hydrophobic sub-pocket adjacent to the gatekeeper residue, potentially avoiding the V804M resistance mutation.

Nav1.8 Sodium Channel Blocker Development for Non-Opioid Pain Therapies

An analog containing the 1-(isobutylsulfonyl)azetidin-3-yl fragment demonstrated measurable Nav1.8 inhibition (IC₅₀ = 1,470 nM) [2]. This compound can serve as a parent scaffold for systematic optimization of peripheral sodium channel blockers. The isobutylsulfonyl group's steric bulk (Es ≈ -0.93) provides a unique interaction surface that smaller alkylsulfonyl groups cannot replicate, offering a starting point for improving selectivity over cardiac Nav1.5 channels.

Medicinal Chemistry Library Synthesis Requiring High Regioselective Derivatization

The steric shielding provided by the isobutylsulfonyl group at the azetidine 3-position enables chemoselective functionalization of the pyridine ring or azetidine nitrogen with fewer protecting group manipulations [3]. This is supported by the reported 68% overall yield and >99% purity for a related three-step isobutylsulfonyl-azetidine benzoylation sequence [4]. The compound is an advantageous building block for constructing diverse 1,3-disubstituted azetidine libraries for high-throughput screening.

Pharmacokinetic Optimization of CNS-Penetrant Candidates via Fine-Tuned Lipophilicity

The ∆LogP of +0.65 relative to the methylsulfonyl analog places the isobutylsulfonyl derivative in the CNS drug-like sweet spot (LogP 1–3) . This property, combined with the pyridin-2-ylmethanone hydrogen-bond acceptor, supports the design of brain-penetrant kinase inhibitors or receptor modulators. The compound can be used as a reference standard in parallel artificial membrane permeability assays (PAMPA) to benchmark passive permeability against smaller or larger sulfonyl analogs.

Quote Request

Request a Quote for (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.